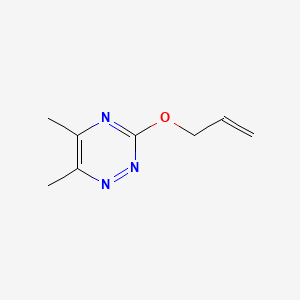
as-Triazine, 3-(allyloxy)-5,6-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-(allyloxy)-5,6-dimethyl- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making these compounds valuable in different scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(allyloxy)-5,6-dimethyl- typically involves the reaction of 3,5,6-trimethyl-1,2,4-triazine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
Industrial production of as-Triazine, 3-(allyloxy)-5,6-dimethyl- often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and reduce the production time.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 3-(allyloxy)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 3-(allyloxy)-5,6-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of as-Triazine, 3-(allyloxy)-5,6-dimethyl- involves its interaction with specific molecular targets. The nitrogen atoms in the triazine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the allyloxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar structural features.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Melamine: A triazine derivative widely used in the production of resins and plastics.
Uniqueness
as-Triazine, 3-(allyloxy)-5,6-dimethyl- stands out due to the presence of the allyloxy group, which imparts unique chemical properties and potential biological activities. This functional group enhances the compound’s versatility in various applications, making it a valuable addition to the triazine family.
Eigenschaften
CAS-Nummer |
69466-56-4 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5,6-dimethyl-3-prop-2-enoxy-1,2,4-triazine |
InChI |
InChI=1S/C8H11N3O/c1-4-5-12-8-9-6(2)7(3)10-11-8/h4H,1,5H2,2-3H3 |
InChI-Schlüssel |
SEIDDDUUNYDTQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC(=N1)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
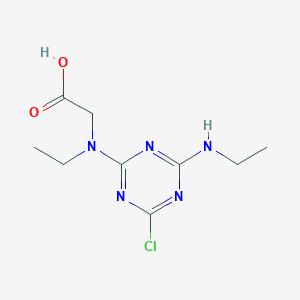


![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)

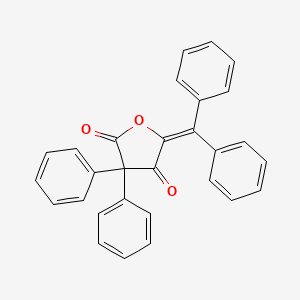


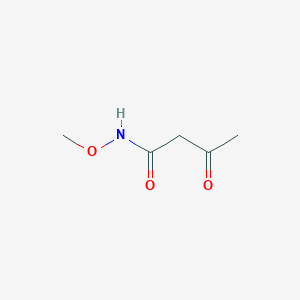
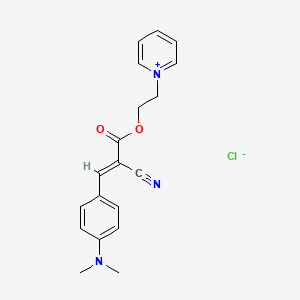
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)
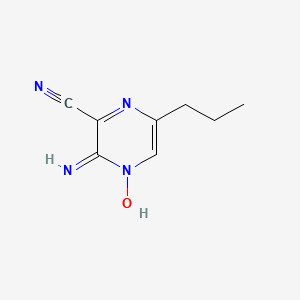
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
